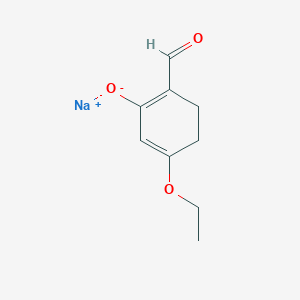

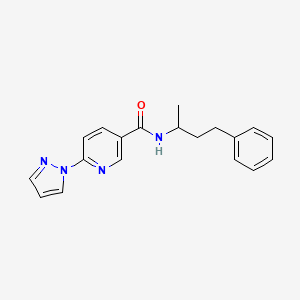

![molecular formula C20H23N5O3 B2549093 N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide CAS No. 2034315-12-1](/img/structure/B2549093.png)

N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)acetamide" is not directly mentioned in the provided papers. However, the papers discuss analogs with similar structural features, such as the piperazine ring and the acetamide moiety, which are common in various pharmacologically active compounds. For instance, the first paper describes the synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors, highlighting the importance of such structures in medicinal chemistry . The second paper discusses N-(arylpiperazinyl)acetamide derivatives of purine diones and their affinity for serotonin and dopamine receptors .

Synthesis Analysis

The synthesis of related compounds typically involves a two-step chemical process. In the first paper, amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds with piperazine and acetamide groups is crucial for their interaction with biological targets. The docking studies mentioned in the first paper confirm the binding interactions of the synthesized analogs with the COX-2 enzyme, which is consistent with their observed anti-inflammatory activity . Similarly, the structure-affinity relationships discussed in the second paper provide insights into the structural features responsible for receptor affinity, which could be relevant for the compound .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The piperazine ring and acetamide moiety are known to participate in various chemical reactions, which can be exploited to modify the compound's pharmacological properties. The papers do not provide specific details on the chemical reactions of the compound , but the methodologies used for the synthesis and modification of similar compounds could be informative .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs, such as solubility, stability, and melting point, are not detailed in the provided papers. However, these properties are typically characterized during the drug development process to optimize pharmacokinetics and pharmacodynamics. The compounds' affinity for COX-2 and various receptors suggests that they have the appropriate physicochemical characteristics to interact with these biological targets .

Applications De Recherche Scientifique

- La partie benzodioxole de ce composé a été étudiée pour son potentiel en tant qu'agent anticancéreux. Les chercheurs explorent ses effets sur les lignées cellulaires cancéreuses, l'inhibition de la croissance tumorale et les mécanismes d'action. Des études préliminaires suggèrent des résultats prometteurs, ce qui en fait une voie prometteuse pour des recherches plus approfondies .

Recherche Anticancéreuse

En résumé, le N-(2H-1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide est prometteur dans divers domaines scientifiques, de la recherche sur le cancer à la délivrance de médicaments. Des recherches plus approfondies permettront de découvrir tout son potentiel et ses applications . 🌟

Orientations Futures

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c26-20(21-15-3-5-17-18(11-15)28-13-27-17)12-24-7-9-25(10-8-24)19-6-4-16(22-23-19)14-1-2-14/h3-6,11,14H,1-2,7-10,12-13H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNXWRYSLIDXMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2549014.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2549016.png)

![Ethyl 6-acetyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2549018.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2549021.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)

![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)

![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)